molecular formula C21H25N5O5S B2659135 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-3-carboxylate CAS No. 898344-49-5

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-3-carboxylate

Cat. No.: B2659135
CAS No.: 898344-49-5
M. Wt: 459.52
InChI Key: IBNCVRCFYJWJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold comprising a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-ethyl-6-hydroxy group, a 4-nitrophenyl moiety, and a piperidine-3-carboxylate ester. The thiazolo-triazole system may confer metabolic stability and π-π stacking capabilities, while the piperidine-3-carboxylate ester contributes to solubility and conformational flexibility. Structural characterization of such compounds typically employs X-ray crystallography using software like SHELXL and visualization tools like ORTEP .

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5S/c1-3-16-22-21-25(23-16)19(27)18(32-21)17(13-7-9-15(10-8-13)26(29)30)24-11-5-6-14(12-24)20(28)31-4-2/h7-10,14,17,27H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNCVRCFYJWJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCCC(C4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-3-carboxylate is a complex organic compound with a promising profile in medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S with a molecular weight of approximately 459.52 g/mol. The structure includes a piperidine ring and various functional groups that contribute to its biological activities.

The compound primarily targets two key proteins: activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

  • ER Stress Pathway : It influences the endoplasmic reticulum (ER) stress pathway, which is crucial for protein folding and quality control within cells.
  • NF-kB Pathway : The compound also modulates the NF-kB inflammatory pathway, which plays a significant role in immune response and inflammation.

These interactions suggest that the compound may have neuroprotective and anti-inflammatory properties, making it a candidate for further pharmacological studies.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in various cell models, indicating potential use in treating inflammatory diseases.

Neuroprotective Properties

The compound has shown promise in neuroprotection by reducing oxidative stress and apoptosis in neuronal cell lines. This effect is particularly relevant for conditions such as neurodegenerative diseases where inflammation and oxidative damage are prevalent.

Pharmacokinetics

The pharmacokinetic profile of the compound is influenced by its solubility, stability, and molecular weight. Preliminary studies suggest that it has favorable absorption characteristics when administered orally or intravenously.

Table 1: Summary of Pharmacokinetic Properties

PropertyValue
Molecular Weight459.52 g/mol
SolubilitySoluble in DMF and DMSO
StabilityStable under physiological conditions

Synthesis

The synthesis of this compound involves several steps using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and bases such as triethylamine. The reaction conditions must be optimized for yield and purity.

Case Studies

Recent studies have evaluated the efficacy of this compound in various disease models:

  • Model of Inflammatory Bowel Disease (IBD) : In an animal model of IBD, treatment with the compound resulted in decreased levels of inflammatory markers and improved histological scores.
  • Neurodegeneration Model : In a mouse model of Alzheimer's disease, administration led to reduced amyloid plaque formation and improved cognitive function scores.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic and Heterocyclic Moieties

The compound Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS: 898367-02-7) serves as a direct analog. Key differences include:

  • Aromatic substituent : Replacement of the 4-nitrophenyl group with 3-fluorophenyl. The 3-fluorophenyl group is less electron-withdrawing than 4-nitrophenyl, which may reduce electrophilic reactivity but improve lipophilicity.
  • Heterocyclic core: The piperazinecarboxylate (six-membered ring with two nitrogen atoms) vs. piperidine-3-carboxylate (single nitrogen in a six-membered ring).

Functional Group and Scaffold Diversity

The compound ethyl 5,8-dihydro-2-(methylthio)-5-oxo-8-(thiazol-2-yl)pyrido[2,3-d]pyrimidine-6-carboxylate diverges significantly in its heterocyclic system, featuring a pyrido-pyrimidine-thiazole scaffold. Key contrasts include:

  • Core structure : The pyrido-pyrimidine system may offer greater rigidity compared to the thiazolo-triazole core, influencing binding pocket compatibility.
  • Substituents : A methylthio group and thiazole ring introduce sulfur-based interactions (e.g., hydrophobic or metal coordination), absent in the target compound.

Structural and Crystallographic Considerations

  • Hydrogen bonding : The hydroxyl group on the thiazolo-triazole core likely participates in hydrogen-bonding networks, as described in Etter’s graph-set analysis . This interaction could stabilize crystal packing or receptor binding.
  • Ring puckering : The piperidine/piperazine rings may adopt distinct conformations (e.g., chair vs. boat) influenced by Cremer-Pople puckering parameters , affecting molecular geometry and interactions.

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting diethyl oxalate with ketones (e.g., 4-nitrophenyl derivatives) under basic conditions to form β-ketoester intermediates .
  • Cyclization : Using hydrazine hydrate to form pyrazole or triazole rings, followed by thiazole ring closure via sulfur-containing reagents .
  • Functionalization : Introducing the piperidine moiety via nucleophilic substitution or reductive amination. Key intermediates include ethyl pyrazole-3-carboxylate derivatives and hydroxythiazolo-triazole precursors . Critical Step : Optimize reaction time and temperature (e.g., 50–80°C for 48–72 hours) to minimize byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Prioritize:

  • 1H/13C NMR : Identify proton environments (e.g., hydroxyl at δ ~13.90 ppm, aromatic protons at δ ~8.50 ppm) and carbon types (e.g., carbonyl at ~160 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1710 cm⁻¹, OH stretch at ~3150 cm⁻¹) .
  • HPLC : Assess purity (>95% recommended for crystallography) using reverse-phase columns with methanol/water gradients .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the thiazolo[3,2-b][1,2,4]triazole moiety during X-ray analysis?

  • Software Tools : Use SHELXL for refinement, applying "PART" commands to model disordered atoms .
  • Data Collection : Collect high-resolution data (<1.0 Å) to resolve overlapping electron density.
  • Constraints : Apply "SIMU" and "DELU" restraints to maintain reasonable geometry for disordered regions .
  • Validation : Check R-factor convergence (<5% difference) and ADP (atomic displacement parameter) consistency .

Q. What computational strategies predict binding affinity with targets like 14α-demethylase?

  • Docking Software : Use AutoDock Vina or Schrödinger Suite with the 3LD6 PDB structure .
  • Protocol :

Prepare the ligand (protonation states via Epik).

Define the active site using co-crystallized ligands (e.g., lanosterol).

Run 50 docking poses; prioritize poses with hydrogen bonds to heme iron or Thr260 .

  • Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors (e.g., fluconazole).

Q. How should contradictory reaction yield data be analyzed when modifying triazole substituents?

  • Statistical Design : Use a Box-Behnken design to test variables (temperature, solvent polarity, catalyst loading) .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., hydrolysis of the ethyl ester group).
  • Mechanistic Study : Perform DFT calculations to assess steric/electronic effects of substituents on transition states .

Q. How do hydrogen-bonding networks influence solid-state stability, and how can graph-set analysis be applied?

  • Graph-Set Analysis : Use Etter’s rules to classify motifs (e.g., D for donor-acceptor chains). For example, the hydroxyl group may form O–H···N bonds with triazole nitrogens, creating C(6) chains .
  • Stability Impact : Stronger networks (e.g., R₂²(8) rings) reduce hygroscopicity. Validate via DSC (no melt decomposition below 150°C) .

Methodological Notes

  • Crystallography : Combine SHELX with WinGX for structure visualization and validation .
  • Synthetic Reproducibility : Document solvent purity (HPLC-grade) and inert atmosphere (N₂/Ar) to minimize oxidation .
  • Data Contradictions : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.